molecular formula C5H9N5O2 B1267112 ethyl (5-amino-1H-tetrazol-1-yl)acetate CAS No. 21744-57-0

ethyl (5-amino-1H-tetrazol-1-yl)acetate

Cat. No. B1267112
CAS RN: 21744-57-0
M. Wt: 171.16 g/mol
InChI Key: YVKHCKBSEQKYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5-amino-1H-tetrazol-1-yl)acetate is a unique chemical compound with the empirical formula C5H9N5O2 . It has a molecular weight of 171.16 . The compound is typically in solid form .


Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, glycine ethyl ester hydrochloride reacts with sodium hydroxide . In the second stage, bromocyan reacts with sodium azide in water and acetonitrile at temperatures between 0 and 20 degrees Celsius . The yield of the reaction is approximately 60% .


Molecular Structure Analysis

The SMILES string of this compound is CCOC(=O)Cn1nnnc1N . The InChI key is YVKHCKBSEQKYNO-UHFFFAOYSA-N .

Scientific Research Applications

  • Synthesis of Aryloxadiazolyl Acetic Acids :Ethyl (5-tetrazol-5-yl)acetate is used in the synthesis of ethyl (5-aryl-1,3,4-oxadiazol-2-yl)acetates. These are further hydrolyzed to yield acetic acids. Such compounds have potential applications in anti-inflammatory and analgesic activities, and are also used in the synthesis of new beta-lactam antibiotics with anti-microbial activity (Janda, 2001).

  • Synthesis of Bis/Mono 1-Aryl-1H-Tetrazole-5-Carboxylic Acid :Novel compounds of bis/mono 1-aryl-1H-tetrazole-5-carboxylic acid are synthesized by hydrolyzing synthesized esters, including ethyloxo(1-aryl-1H-tetrazol-5-yl)acetate. These compounds show potential for various applications, including their reactivity and stability properties (Chandrakumari et al., 2019).

  • Antimicrobial Activity of Tetrazole Derivatives :Ethyl (5-phenyl-1H-tetrazol-1-yl)acetate is used to produce compounds with significant antimicrobial activity. This includes the synthesis of substituted N'-[Arylidene]-2-(5-Phenyl-1H-Tetrazol-1-yl) Acetohydrazide, showing promise in bacterial and fungal inhibition (Mohite & Bhaskar, 2010).

  • Antitumor Drug Synthesis :Ethyl (5-amino-1H-tetrazol-1-yl)acetate has been involved in alternative synthesis methods for the antitumor drug temozolomide, highlighting its role in pharmaceutical chemistry (Wang, Stevens, & Thomson, 1994).

  • Synthesis of Oxadiazole Compounds :Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, prepared from this compound, is used for synthesizing oxadiazole compounds. These compounds have various potential applications, including medicinal chemistry (Elnagdi et al., 1988).

Biochemical Analysis

Biochemical Properties

Ethyl (5-amino-1H-tetrazol-1-yl)acetate plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it has been reported to affect the activity of glutaminyl cyclase, an enzyme involved in the post-translational modification of proteins . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the transition states of biochemical reactions.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with certain enzymes can lead to changes in the phosphorylation states of proteins, thereby modulating signal transduction pathways. Additionally, this compound can impact gene expression by influencing the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to downstream effects on cellular processes, such as altered gene expression and metabolic flux.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular processes, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage and impaired organ function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . For example, the compound may be metabolized by enzymes involved in amino acid synthesis, leading to changes in the concentrations of key metabolic intermediates.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can influence its biochemical activity and interactions with other biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

properties

IUPAC Name

ethyl 2-(5-aminotetrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O2/c1-2-12-4(11)3-10-5(6)7-8-9-10/h2-3H2,1H3,(H2,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKHCKBSEQKYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299855
Record name ethyl (5-amino-1H-tetrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21744-57-0
Record name Ethyl 5-amino-1H-tetrazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21744-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 133280
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021744570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21744-57-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133280
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl (5-amino-1H-tetrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl(5-amino-1H-tetrazol-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: How is ethyl 2-(5-aminotetrazol-1-yl)acetate synthesized and what is its role in the production of energetic materials?

A1: Ethyl 2-(5-aminotetrazol-1-yl)acetate is synthesized by reacting ethyl aminoacetate hydrochloride with sodium hydroxide and cyanogen azide. [] This compound serves as a key intermediate in the synthesis of 2-(5-nitroiminotetrazol-1-yl)acetic acid, a precursor for energetic materials. The reaction involves treating ethyl 2-(5-aminotetrazol-1-yl)acetate with 100% nitric acid, leading to the substitution of the amino group with a nitroimino group. [] The resulting 2-(5-nitroiminotetrazol-1-yl)acetic acid can then be used to form energetic salts with nitroiminotetrazolate and carboxylate anions. [] These salts exhibit potential as energetic materials due to their calculated detonation properties and insensitivity to impact. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.